1-(1-Adamantyl)-2,2-dichloroethanone

Description

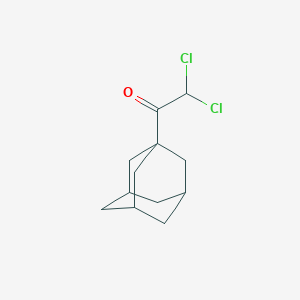

1-(1-Adamantyl)-2,2-dichloroethanone is a halogenated adamantane derivative characterized by a rigid adamantyl cage and a dichloroethanone moiety. The adamantyl group imparts exceptional thermal stability and lipophilicity, while the electron-withdrawing chlorine atoms enhance reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

For instance, 1-adamantyl bromomethyl ketone is prepared by refluxing 1-adamantyl methyl ketone with N-bromosuccinimide (NBS) in petroleum ether and methanol . Substituting bromine with chlorine using chlorinating agents (e.g., Cl₂ or SOCl₂) could yield the dichloro derivative.

Properties

CAS No. |

111079-75-5 |

|---|---|

Molecular Formula |

C12H16Cl2O |

Molecular Weight |

247.16 g/mol |

IUPAC Name |

1-(1-adamantyl)-2,2-dichloroethanone |

InChI |

InChI=1S/C12H16Cl2O/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11H,1-6H2 |

InChI Key |

ANJSALSBPPIZES-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl |

Synonyms |

Ethanone, 2,2-dichloro-1-tricyclo[3.3.1.13,7]dec-1-yl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features :

- Adamantyl core : A tricyclic hydrocarbon with high symmetry and steric bulk.

- Dichloroethanone group: The ketone carbonyl (C=O, IR ~1709 cm⁻¹) and two chlorine substituents (C–Cl, IR ~733 cm⁻¹) contribute to polarizability and electrophilicity .

Comparison with Similar Compounds

Halogenated Adamantyl Ketones

Halogen substitution significantly alters physical and chemical properties. Key examples include:

Key Observations :

- Chlorine’s electronegativity increases polarity compared to bromine, enhancing solubility in polar solvents.

- Brominated analogs exhibit lower melting points due to weaker intermolecular forces compared to chlorinated derivatives.

Adamantyl Ethanone Esters

Esterification of adamantyl ketones introduces functional diversity:

Structural Impact :

- Esters (e.g., 2a, 2b) exhibit higher melting points than halogenated ketones due to hydrogen bonding with carbonyl oxygen.

- The dichloroethanone’s lack of bulky ester groups facilitates nucleophilic substitution reactions.

Pyridyl and Sulfur-Containing Derivatives

Comparison :

- Pyridyl derivatives exhibit tunable electronic properties via substituents (e.g., –CF₃, –OCH₃), whereas dichloroethanone’s reactivity is dominated by halogen electronegativity.

Dichloroethanone Analogs with Heterocycles

describes 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone, highlighting:

- Reactivity : The benzoxazine ring increases rigidity, whereas the adamantyl group in the target compound enhances lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.